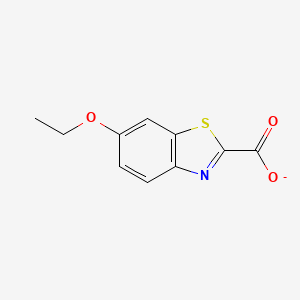![molecular formula C9H18O3Si B12347235 2-Butenoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B12347235.png)
2-Butenoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester is an organic compound with the molecular formula C9H18O3Si. It is a derivative of butenoic acid, where the hydroxyl group is replaced by a trimethylsilyl group, and the carboxylic acid is esterified with an ethyl group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester typically involves the reaction of 2-butenoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a silyl ether intermediate, which is then esterified with ethanol under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and solvents that can be easily recycled is also considered to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butenoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Butenoic acid.
Reduction: 2-Butenoic acid, 3-[(trimethylsilyl)oxy]-, ethyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-Butenoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butenoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can be easily removed or substituted, making the compound a versatile intermediate. The ester group can undergo hydrolysis or transesterification, allowing for further modification of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Similar structure but with a methyl group instead of an ethyl group.
Butanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Similar structure but with a different substitution pattern on the butanoic acid backbone.
2-Butenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Similar structure but with the trimethylsilyl group at a different position.
Uniqueness
2-Butenoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the ethyl ester group makes it more suitable for certain applications compared to its methyl or trimethylsilyl counterparts.
Eigenschaften
Molekularformel |
C9H18O3Si |
|---|---|
Molekulargewicht |
202.32 g/mol |
IUPAC-Name |
ethyl (E)-3-trimethylsilyloxybut-2-enoate |
InChI |
InChI=1S/C9H18O3Si/c1-6-11-9(10)7-8(2)12-13(3,4)5/h7H,6H2,1-5H3/b8-7+ |
InChI-Schlüssel |
TYQSGJQIXZTWHI-BQYQJAHWSA-N |
Isomerische SMILES |
CCOC(=O)/C=C(\C)/O[Si](C)(C)C |
Kanonische SMILES |
CCOC(=O)C=C(C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12347185.png)


![7-bromo-4aH-pyrido[3,4-d]pyridazin-4-one](/img/structure/B12347212.png)


![2-[4-(2-Phenylpropan-2-yl)phenoxy]ethanamine](/img/structure/B12347233.png)




